molecular formula C16H13ClN2O B8294397 4-Chloro-2-(2-methoxy-phenyl)-7-methyl-quinazoline

4-Chloro-2-(2-methoxy-phenyl)-7-methyl-quinazoline

Cat. No. B8294397
M. Wt: 284.74 g/mol
InChI Key: NQDMIBURNQWJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(2-methoxy-phenyl)-7-methyl-quinazoline is a useful research compound. Its molecular formula is C16H13ClN2O and its molecular weight is 284.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-(2-methoxy-phenyl)-7-methyl-quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(2-methoxy-phenyl)-7-methyl-quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Chloro-2-(2-methoxy-phenyl)-7-methyl-quinazoline

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

4-chloro-2-(2-methoxyphenyl)-7-methylquinazoline

InChI

InChI=1S/C16H13ClN2O/c1-10-7-8-11-13(9-10)18-16(19-15(11)17)12-5-3-4-6-14(12)20-2/h3-9H,1-2H3

InChI Key

NQDMIBURNQWJAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC(=N2)C3=CC=CC=C3OC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mechanically stirred suspension of 2-(2-methoxyphenyl)-7-methyl-3H-quinazolin-4-one (100 g, 0.37 mol) in 1 L toluene was added diisopropyl ethylamine (100 mL), followed by phosphorus oxychloride (69 g, 0.45 mol). The reaction was then heated to 80° C. for 4 h. The reaction mixture was distilled under reduced pressure to remove toluene, and the resulting residue was dissolved in 2.2 L CH2Cl2. Ice water was added, and the pH was adjusted to 8-9 with saturated aqueous sodium bicarbonate solution while maintaining the temperature below 20° C. The resulting organic layer was separated and the aqueous solution extracted with CH2Cl2, then the combined the organic layers were dried over sodium sulfate and distilled under reduced pressure. The crude product was dissolved 2:1 CH2Cl2/hexane, and the solution was passed through silica gel (2.5 kg, 60-120 mesh), followed by washing the silica bed with 2:1 CH2Cl2/hexane until the product eluted. The pure fractions were collected and combined, and the solvent was removed under reduced pressure. Hexane (500 mL) was added, and the mixture was stirred and filtered to give 4-chloro-2-(2-methoxy-phenyl)-7-methyl-quinazoline as a white to off-white solid (77 g, 72%). mp 161-164° C. 1H NMR (CDCl3) δ 2.6 (s, 3H), 3.9 (s, 3H), 6.9-7.2 (m, 2H), 7.4-7.6 (m, 2H), 7.7-8 (d, 2H), 8.2 (d, 1H) ppm; M/z (obs., [m+H]+)=285.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
69 g
Type
reactant
Reaction Step Three
Name
Yield
72%

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